molecular formula C11H19N B1296718 Tricyclo[4.3.1.13,8]undecan-3-amine CAS No. 3048-63-3

Tricyclo[4.3.1.13,8]undecan-3-amine

Cat. No.: B1296718
CAS No.: 3048-63-3
M. Wt: 165.27 g/mol
InChI Key: YIMVAVCBOZTFKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[4.3.1.13,8]undecan-3-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable amine with a tricyclic ketone, followed by reduction to yield the desired amine . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[4.3.1.13,8]undecan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents and nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: Tricyclo[4.3.1.13,8]undecan-3-amine stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties.

Biological Activity

Tricyclo[4.3.1.13,8]undecan-3-amine is a nitrogen-containing bicyclic compound recognized for its unique tricyclic structure, which contributes to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H19NC_{11}H_{19}N and features a distinctive tricyclic framework that influences its chemical reactivity and biological interactions. The compound can be synthesized through various methods, including:

  • Cyclization of suitable precursors : This often involves the reaction of an amine with a tricyclic ketone followed by reduction.
  • Industrial synthesis : Optimized for higher yields using continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Biological Activities

This compound has been investigated for several biological activities:

1. Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, making it a candidate for further exploration in antiviral drug development .

2. Neuroprotective Effects

The compound shows potential neuroprotective properties, influencing neurotransmitter systems due to its structural similarities with other bioactive amines. This suggests applications in treating neurological disorders and pain management.

3. Antidepressant Potential

Preliminary studies have indicated that derivatives of this compound may have antidepressant effects, warranting further investigation into their therapeutic applications for mood disorders.

The biological activity of this compound is mediated through interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor in certain enzymatic pathways.
  • Receptor Modulation : It can influence receptor activity, impacting various physiological processes .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Tricyclo[4.2.1.12,5]undecaneTricyclicDifferent connectivity; less biological activity
3-AminoadamantaneBicyclicSimilar bicyclic structure but different functional groups
Tricyclo[4.3.1.1(3,8)]undecan-3-aminiumHydrochloride SaltDifferent solubility properties

The distinct tricyclic structure of this compound contributes to its notable biological activities compared to these similar compounds.

Study 1: Antiviral Activity

In a study examining the antiviral properties of this compound against various viral strains, results demonstrated significant inhibition rates compared to control compounds, suggesting its potential as a therapeutic agent in viral infections.

Study 2: Neuroprotective Effects

A series of in vitro assays assessed the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stressors. Findings indicated that this compound reduced cell death and improved cellular viability.

Properties

IUPAC Name

tricyclo[4.3.1.13,8]undecan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMVAVCBOZTFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340471
Record name 3-Aminohomoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3048-63-3
Record name 3-Aminohomoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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